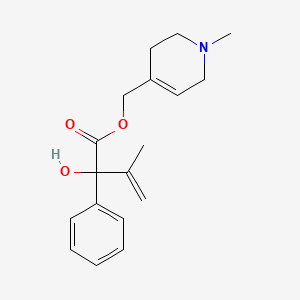
Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is derived from mandelic acid, which is an aromatic alpha hydroxy acid with a phenyl group attached to the alpha carbon. The addition of the alpha-isopropenyl group and the (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester moiety further enhances its chemical characteristics, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester involves several steps. One common method includes the esterification of mandelic acid with the appropriate alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace functional groups with nucleophiles like halides or amines under appropriate conditions
Applications De Recherche Scientifique
Mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It finds applications in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds include other esters of mandelic acid and derivatives with different substituents. For example:
Mandelic acid, alpha-isopropyl-, 1-methyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester: This compound has a similar structure but differs in the position and type of substituents.
Mandelic acid, 3,4-dimethoxy-alpha-isopropenyl-, 1-methyl-4-piperidyl ester: Another derivative with additional methoxy groups, which may alter its chemical and biological properties
These comparisons highlight the uniqueness of mandelic acid, alpha-isopropenyl-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester in terms of its specific substituents and resulting properties.
Propriétés
Numéro CAS |
93101-33-8 |
|---|---|
Formule moléculaire |
C18H23NO3 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-hydroxy-3-methyl-2-phenylbut-3-enoate |
InChI |
InChI=1S/C18H23NO3/c1-14(2)18(21,16-7-5-4-6-8-16)17(20)22-13-15-9-11-19(3)12-10-15/h4-9,21H,1,10-13H2,2-3H3 |
Clé InChI |
NUPKLSAGLYZCLB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(C1=CC=CC=C1)(C(=O)OCC2=CCN(CC2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


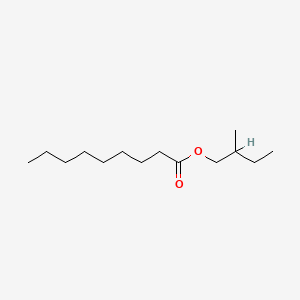

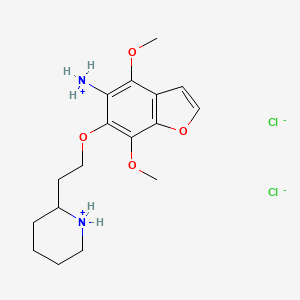
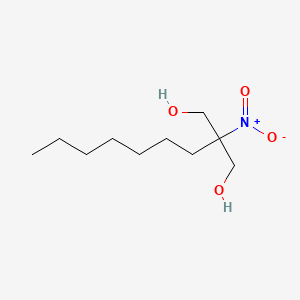
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
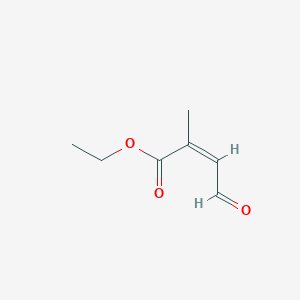

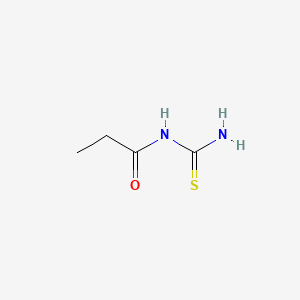

![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
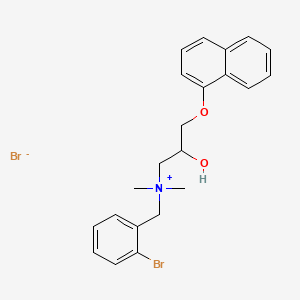
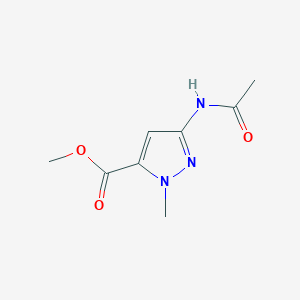
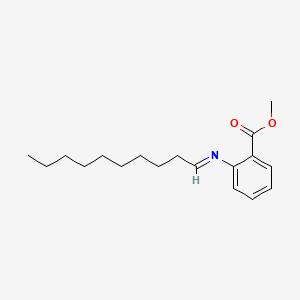
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
